D,L-erythro-PDMP, also known as Decanamide, N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-, hydrochloride, is a synthetic compound primarily recognized for its role as a glucosylceramide synthase inhibitor. This compound is notable for its potential applications in biomedical research, particularly in studies related to sphingolipid metabolism and cellular transport mechanisms. The molecular formula of D,L-erythro-PDMP is C23H38N2O3•HCl, with a molecular weight of approximately 427.03 g/mol and a purity exceeding 98% .
The synthesis of D,L-erythro-PDMP typically involves the reaction of specific sphingosine derivatives with various reagents to yield the desired compound. For instance, one method includes the conversion of d-erythro-sphingosine into fluorescently labeled analogs through the use of succinimidyl esters . The synthesis pathway requires precise control over reaction conditions to achieve high yields and purity.
Key steps in the synthesis may include:
The synthetic route can vary depending on the desired properties of the final product, including solubility and reactivity.
The molecular structure of D,L-erythro-PDMP features a long hydrophobic tail characteristic of sphingolipids, combined with a morpholine ring that provides solubility in aqueous environments. The structural representation can be summarized as follows:
The compound's stereochemistry is critical for its function as an enzyme inhibitor, with the erythro configuration being specifically active against glucosylceramide synthase .
D,L-erythro-PDMP participates in various biochemical reactions primarily as an inhibitor. Its mechanism involves blocking the activity of glucosylceramide synthase, thereby disrupting sphingolipid biosynthesis. This inhibition leads to alterations in lipid composition within cellular membranes, impacting processes such as membrane trafficking and signaling pathways.
Key reactions include:
The mechanism by which D,L-erythro-PDMP exerts its effects involves several cellular pathways:
D,L-erythro-PDMP exhibits several notable physical and chemical properties:
Relevant data regarding its reactivity indicate that it should be handled with care to avoid degradation or loss of activity.
D,L-erythro-PDMP is utilized extensively in scientific research:
The discovery of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) isomers emerged from late 20th-century research into glycosphingolipid (GSL) biosynthesis modulators. Initial studies in the 1980s-1990s identified racemic PDMP as a potent inhibitor of glucosylceramide formation, with subsequent resolution revealing stark stereochemical dependencies in bioactivity. The D-threo isomer demonstrated potent GSL synthesis inhibition, while L-threo paradoxically enhanced biosynthesis in B16 melanoma cells [6]. This dichotomy spurred investigations into the racemic mixture, D,L-erythro-PDMP hydrochloride (CAS 80943-40-4), as a tool for probing GSL-related cellular pathways. By 1998, PDMP isomers were formally recognized as critical modulators of GSL biosynthesis in cell biology applications [1], cementing their role in sphingolipid research.
D,L-erythro-PDMP hydrochloride (chemical formula: C₂₃H₃₉ClN₂O₃; molecular weight: 427.02 g/mol) features a chiral 1-phenyl-2-decanoylamino-1-propanol backbone with a morpholino group at C3. The "D,L-erythro" designation specifies its racemic erythro diastereomer configuration, where the phenyl and decanoylamino substituents adopt an anti relationship on the propanol chain [4] [5]. This stereochemistry critically determines molecular interactions with its target enzyme, UDP-glucose:ceramide glucosyltransferase (GlcT-1). The hydrochloride salt enhances solubility, facilitating in vitro applications. Key structural components include:
Table 1: Stereoisomeric Variants of PDMP
Isomer | Relative Activity | Primary Effect on GSL Biosynthesis |
---|---|---|
D,L-erythro | Moderate inhibition | 50-70% GlcCer reduction at 40 μM [4] [7] |
D-threo | Strong inhibition | >90% GlcCer suppression [6] |
L-threo | Stimulation | Ganglioside biosynthesis enhancement [6] |
D,L-erythro-PDMP exerts its primary effect by inhibiting UDP-glucose:ceramide glucosyltransferase (GlcT-1), the inaugural enzyme in glycosphingolipid biosynthesis. This enzyme catalyzes ceramide glycosylation to form glucosylceramide (GlcCer), the precursor for >300 GSLs including gangliosides and globosides [3] [6]. By competitively binding GlcT-1's ceramide recognition site, D,L-erythro-PDMP disrupts the transfer of glucose from UDP-glucose to ceramide. This inhibition depletes downstream GSLs without altering ceramide or sphingomyelin levels, enabling precise pathway interrogation. The morpholino group's protonation state facilitates ionic interactions with the enzyme's catalytic domain, while the decanoyl chain inserts into membrane bilayers to access the enzyme's active site [4] [7]. Consequently, treated cells exhibit:
Table 2: Effects of D,L-erythro-PDMP on Glycosphingolipid Biosynthesis
Concentration | Exposure Time | Observed Effect on GSLs | Cell Models |
---|---|---|---|
40 μM | 24 hours | 60-70% GlcCer reduction | MDCK, Fibroblasts [4] [7] |
50 μM | 72 hours | Cytostatic growth arrest | Rabbit skin fibroblasts [4] |
25-50 μM | 7-10 days | Progressive GSL depletion | Neuroblastoma, HEK293 [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7